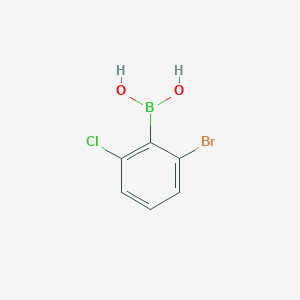

2-Bromo-6-chlorophenylboronic acid

描述

2-Bromo-6-chlorophenylboronic acid (CAS: 1107580-65-3) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is characterized by a phenyl ring substituted with bromine (Br) at position 2 and chlorine (Cl) at position 6, with a boronic acid (-B(OH)₂) group at position 1. It is stored at 0–6°C to maintain stability and has a purity of >97.0% . Its applications include serving as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science.

属性

IUPAC Name |

(2-bromo-6-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNDJNORPGEJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629664 | |

| Record name | (2-Bromo-6-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107580-65-3 | |

| Record name | B-(2-Bromo-6-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107580-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-6-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chlorophenylboronic acid typically involves the reaction of 2-bromo-6-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

化学反应分析

Types of Reactions: 2-Bromo-6-chlorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate, palladium chloride)

Bases: (e.g., potassium carbonate, sodium hydroxide)

Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)

Solvents: (e.g., toluene, ethanol, water)

Major Products:

Biaryl compounds: (from Suzuki-Miyaura coupling)

Phenols: (from oxidation)

Substituted derivatives: (from nucleophilic substitution)

科学研究应用

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-Bromo-6-chlorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of biaryl compounds by coupling aryl halides or vinyl halides with boronic acids in the presence of a palladium catalyst. The unique dual halogenation (bromine and chlorine) of this compound enhances its reactivity, allowing for versatile substitution reactions that are crucial in synthesizing complex organic molecules.

Mechanism Overview

The Suzuki-Miyaura reaction typically involves the following steps:

- Oxidative Addition : The palladium catalyst reacts with an aryl halide, forming a palladium complex.

- Transmetalation : The boronic acid undergoes transmetalation with the palladium complex.

- Reductive Elimination : The final step involves the reductive elimination of the biaryl product and regeneration of the palladium catalyst.

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit promising anticancer properties. They have been studied for their ability to inhibit proteasomes, which are crucial for regulating protein degradation in cells. For example, certain derivatives have shown effectiveness against multiple myeloma by inducing cell cycle arrest and apoptosis .

Inhibition Mechanisms

The mechanism of action often involves:

- Proteasome Inhibition : Compounds like bortezomib (a boronic acid derivative) have demonstrated significant potency against cancer cells by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors.

- Selective Targeting : Structural modifications can enhance selectivity towards cancerous cells while minimizing effects on normal cells.

Interaction Studies

Enzyme Modulation

This compound has been investigated for its interactions with various biomolecules, particularly enzymes. Its ability to modulate enzyme activity suggests potential applications in drug design and development. Ongoing studies aim to elucidate detailed interaction profiles that could lead to new therapeutic agents targeting specific pathways involved in diseases such as cancer and inflammation .

作用机制

The mechanism of action of 2-Bromo-6-chlorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in Bromo-Chloro Phenylboronic Acids

The reactivity and physical properties of boronic acids are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Properties of Bromo-Chloro Phenylboronic Acid Derivatives

*Calculated based on molecular formula.

Key Observations:

Electronic Effects : Electron-withdrawing groups like fluorine (e.g., 2-Chloro-6-fluorophenylboronic acid) enhance the electrophilicity of the boronic acid, improving reactivity in Suzuki reactions .

Solubility : Ethoxy or benzyloxy groups (e.g., 6-Bromo-2-chloro-3-ethoxyphenylboronic acid) improve solubility in organic solvents, facilitating homogeneous reaction conditions .

Comparison with Fluoro-Methoxy Substituted Analogs

Fluorine and methoxy substitutions significantly alter electronic properties:

Table 2: Fluoro-Methoxy Substituted Boronic Acids

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents (Positions) |

|---|---|---|---|---|

| 2-Fluoro-3-methoxy-6-chlorophenylboronic acid | C₇H₇BClFO₃ | 204.39 | 871126-17-9 | F (2), OCH₃ (3), Cl (6) |

| 2-Fluoro-3-methyl-5-bromophenylboronic acid | C₇H₇BBrFO₂ | 232.85 | 867333-04-8 | F (2), CH₃ (3), Br (5) |

- The methoxy group (-OCH₃) in 2-Fluoro-3-methoxy-6-chlorophenylboronic acid acts as an electron-donating group, reducing the boronic acid’s electrophilicity compared to purely halogenated analogs .

- In contrast, 2-Fluoro-3-methyl-5-bromophenylboronic acid combines halogen and alkyl groups, balancing electronic and steric effects for moderate reactivity .

生物活性

2-Bromo-6-chlorophenylboronic acid is a boron-containing compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structural properties facilitate its use in a range of reactions, including the Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound functions primarily as a boron reagent in cross-coupling reactions. The presence of bromine and chlorine substituents enhances its electrophilic character, making it a suitable candidate for nucleophilic attacks during reactions.

Key Reactions:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with electrophiles such as aryl halides. The mechanism typically proceeds through:

- Conjugate Addition Reactions : It can also participate in 1,4-conjugate additions, forming arylethanesulfonamides when reacted with ethenesulfonamides .

Biological Applications

The biological activity of this compound extends beyond synthetic applications; it has been explored for potential therapeutic uses:

- Inhibitors : It has been involved in synthesizing various inhibitors, including phosphodiesterase type 4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases .

- Anticancer Activity : Studies have indicated that compounds containing boron may exhibit anticancer properties by disrupting cellular processes. For instance, boron compounds have been shown to interfere with tumor cell proliferation and induce apoptosis .

Research Findings and Case Studies

A selection of significant studies highlights the biological implications and synthetic utility of this compound:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-6-chlorophenylboronic acid, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or halogen exchange reactions. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos or XPhos enhance coupling efficiency.

- Base optimization : Use of inorganic bases (e.g., K₂CO₃) in polar aprotic solvents (THF, DMF) to stabilize intermediates.

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve ≥98% purity .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–7.8 ppm); the boronic acid group (-B(OH)₂) may show broad peaks at δ ~5–7 ppm.

- ¹¹B NMR : A singlet at δ ~28–32 ppm confirms the boronic acid moiety.

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and O-H bending (~3200 cm⁻¹) validate functional groups.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 235.27 (C₆H₅BBrClO₂) .

Q. What common impurities arise during synthesis, and how are they identified and quantified?

- Methodological Answer :

- Debromination products (e.g., 6-chlorophenylboronic acid) and dimerization byproducts (boroxines) are typical.

- HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) quantifies impurities.

- LC-MS identifies non-UV-active contaminants (e.g., residual palladium) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Structure Analysis : Hybrid functionals (e.g., B3LYP) calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the boronic acid.

- Transition-State Modeling : Solvent effects (e.g., THF vs. DMF) are incorporated via continuum solvation models (SMD) to predict activation barriers.

- Validation : Experimental kinetic data (e.g., reaction rates under varying conditions) are compared to DFT-predicted energy profiles .

Q. How can researchers resolve discrepancies in reported melting points (e.g., 0–6°C vs. higher values) for this compound?

- Methodological Answer :

- Purity Assessment : Perform DSC (differential scanning calorimetry) to detect polymorphic forms or hydrate formation.

- Controlled Crystallization : Recrystallize under anhydrous conditions (e.g., dry THF) to isolate the pure anhydrous form.

- Validation : Cross-reference with XRD data to confirm crystal structure .

Q. What strategies optimize Suzuki-Miyaura couplings using this compound with deactivated aryl halides?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., DavePhos) reduce steric hindrance between halogen and boronic acid substituents.

- Microwave Assistance : Short reaction times (5–10 min) at 100–120°C improve yields for electron-deficient partners.

- Solvent Screening : Mixed solvents (toluene/DMF, 4:1) balance solubility and reactivity .

Q. How do steric and electronic effects of bromo/chloro substituents influence the stability of this boronic acid in aqueous media?

- Methodological Answer :

- Hydrolytic Stability Assays : Monitor degradation (via ¹¹B NMR) in buffered solutions (pH 7–9).

- Computational Modeling : Mulliken charges and Fukui indices (derived from DFT) identify electron-deficient aromatic positions prone to oxidation.

- Stabilization : Additives (e.g., pinacol) protect the boronic acid group via esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。